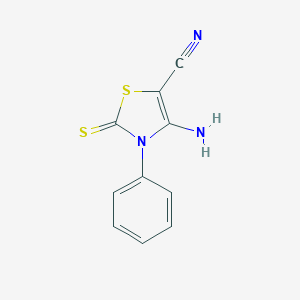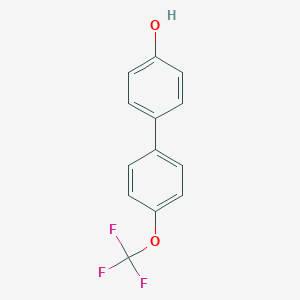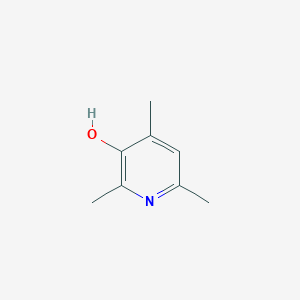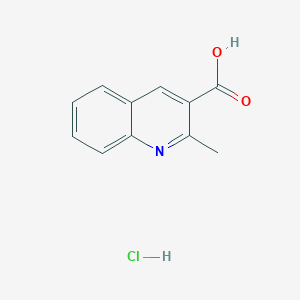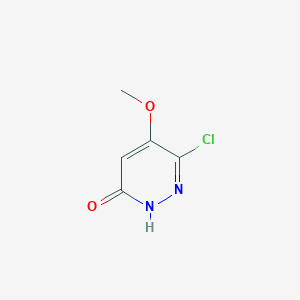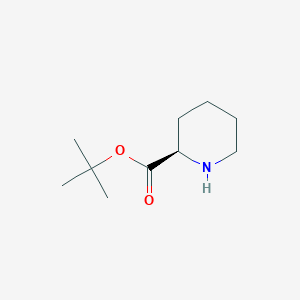
7-Bromo-4H-chromen-4-one
Descripción general
Descripción
“7-Bromo-4H-chromen-4-one” is a complex organic compound that has gained increasing attention in recent years due to its versatile properties and potential applications in various fields of research and industry. It is a significant structural entity that belongs to the class of oxygen-containing heterocycles .
Synthesis Analysis
The synthesis of “this compound” involves the hydrogenation addition of 7-Bromo-benzopyrone catalyzed by Wilkinson’s catalyst Rhodium (Ⅰ) tris (triphenylphosphine) chloride [Rh (PPh3)3Cl]. The structure was confirmed by1 H NMR and MS .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H5BrO2 . The InChIKey is WWAOCYNUAWVKGQ-UHFFFAOYSA-N . The Canonical SMILES is C1=CC2=C (C=C1Br)OC=CC2=O .
Chemical Reactions Analysis
The chroman-4-one framework, which “this compound” belongs to, acts as a major building block in a large class of medicinal compounds. Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 225.04 g/mol . It has a topological polar surface area of 26.3 Ų . The compound has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Rearrangement : 7-Bromo-4H-chromen-4-one is used in chemical synthesis, particularly in regioselective bromination and rearrangement reactions. For example, Wang Yang (2010) discusses the regioselective 7-bromination and rearrangement of 4,8,8-Trimethyl-7,8,9,10-tetrahydrobenzo[h]chromen-2-one, resulting in the formation of brominated chromen derivatives (Wang Yang, 2010).
Apoptosis Induction : This compound has been identified as a potential apoptosis inducer in cancer research. Kemnitzer et al. (2004) found that certain 4-aryl-4H-chromenes, structurally related to this compound, are potent inducers of apoptosis, suggesting their potential as anticancer agents (Kemnitzer et al., 2004).
Electronic Structure Assessment : Studies on the electronic structures of chromene derivatives, including this compound, have been conducted to understand their chemical properties better. Engels et al. (2002) provide insights into the electronic structures of such compounds, which is essential for their application in material science and organic chemistry (Engels et al., 2002).
Synthesis of Pharmaceutical Compounds : Zeng et al. (2012) discuss the synthesis of 2-amide-3-carboxylate-4-aryl-4H-chromene derivatives, showcasing the use of this compound in creating pharmaceutical compounds (Zeng et al., 2012).
Synthesis of Polyhydroxylated Compounds : Santos et al. (2009) describe the synthesis of hydroxylated derivatives starting from compounds like this compound. These processes are crucial in the development of new materials and pharmaceuticals (Santos et al., 2009).
Electrochemical Studies : Mubarak and Peters (2008) investigated the electrochemical reduction of brominated chromenones, which helps in understanding the electrochemical properties of these compounds and their potential application in electrochemical sensors or devices (Mubarak & Peters, 2008).
Antimicrobial and Antioxidant Activities : Hatzade et al. (2008) synthesized 7-hydroxy-3-pyrazolyl-chromen-4H-ones and evaluated them for antimicrobial and antioxidant activities. These activities suggest the potential use of this compound derivatives in developing new antimicrobial and antioxidant agents (Hatzade et al., 2008).
Catalytic Synthesis Applications : Yue et al. (2017) developed a palladium-catalyzed intramolecular acylation method for the efficient synthesis of 4H-chromen-4-ones, demonstrating the role of this compound in catalytic synthesis processes (Yue et al., 2017).
Mecanismo De Acción
Target of Action
7-Bromo-4H-chromen-4-one is a derivative of chromanone, a heterobicyclic compound that acts as a building block in medicinal chemistry . Chromanone derivatives have been found to exhibit a wide range of pharmacological activities . .
Mode of Action
Chromanone derivatives have been shown to interact with various targets, leading to diverse biological activities . The absence of a double bond between C-2 and C-3 in chromanone results in significant variations in biological activities .
Biochemical Pathways
infantum .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound also has a log P value (iLOGP) of 2.15, indicating its lipophilicity .
Result of Action
Chromanone derivatives have been used as active compounds in cosmetic preparations for the care, improvement, and refreshment of the texture of the skin and hairs, and for the treatment of skin and hair-related defects like inflammation, allergies, or wound healing process .
Action Environment
The compound’s lipophilicity (log p value of 215) suggests that it may be influenced by factors such as pH and the presence of other lipophilic substances .
Safety and Hazards
Direcciones Futuras
The chroman-4-one framework, which “7-Bromo-4H-chromen-4-one” belongs to, is a privileged structure in heterocyclic chemistry and drug discovery. It acts as a major building block in a large class of medicinal compounds . Therefore, it is expected that future research will continue to explore the potential applications of “this compound” and related compounds in various fields of research and industry.
Análisis Bioquímico
Biochemical Properties
7-Bromo-4H-chromen-4-one exhibits significant variations in biological activities
Cellular Effects
Chromanone derivatives, a class of compounds to which this compound belongs, have been shown to exhibit a wide range of pharmacological activities .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
7-bromochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAOCYNUAWVKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595586 | |
| Record name | 7-Bromo-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168759-60-2 | |
| Record name | 7-Bromo-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-BROMOCHROMONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-dihydro-1H-furo[2,3-g]indole](/img/structure/B180331.png)



